2-hydro-beta-NAD(2-)
Description
2-Hydro-beta-NAD(2−) is a modified nicotinamide adenine dinucleotide (NAD) derivative characterized by a hydrogen substitution at the 2′-position of the adenosine ribose moiety, conferring unique biochemical properties. For instance, methyl-substituted NAD analogs (e.g., 2′-MeNAD) exhibit distinct inhibitory effects on human nicotinamide mononucleotide adenylyltransferases (hNMNATs), critical enzymes in NAD biosynthesis . The 2-hydro modification likely alters conformational flexibility and binding affinities compared to canonical NAD, impacting its role in redox reactions or enzyme interactions.
Properties
Molecular Formula |
C21H27N7O14P2-2 |
|---|---|
Molecular Weight |
663.4 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-2H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C21H29N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1-3,7-8,10-11,13-16,20-21,29-32H,4-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25)/p-2/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1 |
InChI Key |
TVJJIHUATXWSJG-NNYOXOHSSA-L |
Isomeric SMILES |
C1C(=CC=CN1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N |
Canonical SMILES |
C1C(=CC=CN1C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key distinctions between 2-hydro-beta-NAD(2−) and structurally related NAD analogs:
Key Observations :
- Steric and Electronic Effects : The 2-hydro modification likely reduces steric hindrance compared to 2′-MeNAD, which exhibits high selectivity for hNMNAT-2 due to its methyl group . This difference may influence binding to NAD-dependent enzymes.
- Redox Activity : Unlike NADH or NADPH, 2-hydro-beta-NAD(2−) may lack redox functionality if the substitution disrupts the nicotinamide ring’s electron-transfer capacity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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